1,4-Benzenediol, 2-azido-
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Overview
Description
1,4-Benzenediol, 2-azido- is an organic compound that belongs to the class of azides and benzenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, and an azido group (-N3) at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2-azido- can be synthesized through a multi-step process starting from 1,4-benzenediol (hydroquinone). One common method involves the nitration of hydroquinone to form 2-nitro-1,4-benzenediol, followed by reduction to 2-amino-1,4-benzenediol. The amino group is then converted to an azido group using sodium azide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-azido- typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dimethyl sulfoxide (DMSO) and catalysts like triphenylphosphine are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-azido- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO
Properties
CAS No. |
185330-16-9 |
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Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-azidobenzene-1,4-diol |
InChI |
InChI=1S/C6H5N3O2/c7-9-8-5-3-4(10)1-2-6(5)11/h1-3,10-11H |
InChI Key |
GECUOSUZVAGXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N=[N+]=[N-])O |
Origin of Product |
United States |
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